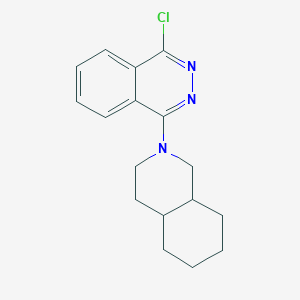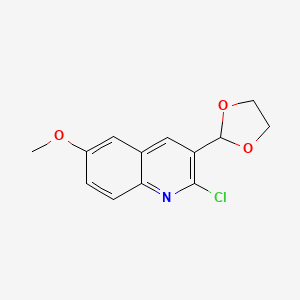
2-(4-Bromophenyl)-1,3-dihydroisoindole
描述
2-(4-Bromophenyl)-1,3-dihydroisoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-dihydroisoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with phthalic anhydride under acidic conditions to form the isoindole ring system. The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)-1,3-dihydroisoindole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can undergo oxidation to form isoindolinones or reduction to form dihydroisoindoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Isoindolinones.
Reduction: Dihydroisoindoles.
科学研究应用
2-(4-Bromophenyl)-1,3-dihydroisoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1,3-dihydroisoindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoindole ring system can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
相似化合物的比较
2-Phenyl-1,3-dihydroisoindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-1,3-dihydroisoindole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-(4-Fluorophenyl)-1,3-dihydroisoindole: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-1,3-dihydroisoindole makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H12BrN |
|---|---|
分子量 |
274.15 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 |
InChI 键 |
AOTLWDQSZSDCEF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)








![2,2-Dimethyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B8669314.png)
